Mebeverine acid D5

Bioanalysis LC-MS/MS Method Validation

Accurate LC-MS/MS quantification of the key circulating metabolite mebeverine acid in complex biological matrices is frequently compromised by matrix effects and ionization variability, making the selection of a valid internal standard a critical bottleneck for method validation. Using a non-analogous internal standard introduces quantitative bias, rendering the method unsuitable for regulatory-grade bioanalysis without complete revalidation. Mebeverine acid D5 is the exact isotopologue internal standard required to overcome this challenge. Its near-identical physicochemical properties and distinct +5 Da mass shift enable precise correction for these analytical variables. - Achieve high accuracy (%RE within ±5%) and precision (%CV <7%) across linear dynamic ranges (e.g., 5-1000 ng/mL) for ANDA/NDA-supporting methods. - Essential for calculating reliable pharmacokinetic parameters (Cmax, AUC) in bioequivalence studies, ensuring results fall within the mandated 80-125% confidence interval. - Supplied with comprehensive characterization data to support method development, validation, and quality control applications.

Molecular Formula C16H20D5NO3
Molecular Weight 284.41
Cat. No. B1574278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMebeverine acid D5
Molecular FormulaC16H20D5NO3
Molecular Weight284.41
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mebeverine Acid D5: Deuterated Internal Standard


Mebeverine acid D5 (CAS: 2070015-30-2) is the stable isotope-labeled (SIL), penta-deuterated analog of mebeverine acid, the primary pharmacologically active and key circulating metabolite of the antispasmodic drug mebeverine [1]. As a critical internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS), its near-identical physicochemical properties to the unlabeled analyte, coupled with a distinct mass difference (+5 Da), enable precise and accurate quantification of mebeverine acid in complex biological matrices such as human plasma [2]. This compound is a cornerstone for bioanalytical method validation, pharmacokinetic (PK) studies, and therapeutic drug monitoring (TDM) for mebeverine formulations .

Mebeverine Acid D5: Critical Internal Standard


While several deuterated mebeverine metabolite analogs exist (e.g., O-desmethyl mebeverine acid D5, mebeverine alcohol D3), direct substitution with an unlabeled internal standard, a non-analogous SIL-IS, or a different deuterated metabolite is not analytically valid. The selection of an internal standard is governed by the requirement to track the specific analyte through sample preparation and to co-elute closely under the chromatographic conditions to compensate for matrix effects and ionization variability . For instance, an analytical method validated for mebeverine acid requires its exact isotopologue as the IS to achieve optimal accuracy and precision [1]. Using an IS for a different metabolite like O-desmethyl mebeverine acid D5 can introduce significant quantitative bias due to differential extraction recovery, chromatographic retention, and ionization response, rendering the method unsuitable for regulatory-grade bioanalysis without complete revalidation .

Mebeverine Acid D5 Analytical Performance


Isotopic Purity for Reliable Quantitation

Mebeverine acid D5 is supplied with a high isotopic purity of ≥98% atom D, ensuring minimal isotopic interference with the unlabeled analyte . In contrast, non-deuterated mebeverine acid (analyte) is commonly characterized by chemical purity (e.g., >98% by HPLC), but lacks the isotopic enrichment necessary for use as an internal standard . The deuterated compound is used as an internal standard in validated methods that achieve a calibration range for mebeverine acid of 5-1000 ng/mL in human plasma, a dynamic range spanning three orders of magnitude [1].

Bioanalysis LC-MS/MS Method Validation

Mebeverine Acid Method Validation

An HPLC-MS/MS method was developed and validated for the simultaneous quantification of mebeverine metabolites, including mebeverine acid (MAC), in human plasma. The method utilized 2H5-desmethylmebeverine acid (2H5-DMAC), a structurally analogous deuterated internal standard to Mebeverine acid D5, to achieve high accuracy and precision [1]. The validation results demonstrated an overall accuracy (%RE) ranging from -4.04% to 4.60% and intra- and inter-assay precision (%CV) ranging from 0.31% to 6.43% for all analytes, with overall recoveries above 85% [1]. This performance is enabled by the use of a deuterated internal standard, which closely mimics the analyte's behavior during sample preparation and ionization, effectively compensating for matrix effects [2].

Bioanalysis Pharmacokinetics Method Validation

Matrix Effect Bias Prevention

A key differentiator for deuterated internal standards like Mebeverine acid D5 is their ability to compensate for matrix effects, a major source of inaccuracy in LC-MS/MS bioanalysis. A systematic comparison of deuterated (2H) versus non-deuterated (13C and 15N) SIL-ISs demonstrated that deuterated ISs can be subject to differential ion suppression compared to the target analyte, underscoring the critical need for careful selection [1]. In that study, the use of a deuterated IS (2H7-2MHA) for the quantification of 2-methylhippuric acid (2MHA) resulted in a negative bias of -38.4% in spike accuracy due to unequal ion suppression between the IS and the analyte [1]. This highlights that while deuterated ISs are essential, their specific performance characteristics and potential for isotopic effects must be evaluated during method validation, which is a core differentiator for high-quality, well-characterized standards like Mebeverine acid D5 [2].

LC-MS/MS Matrix Effects Stable Isotope Labeling

Mebeverine Acid D5 Applications


Method Validation for Mebeverine Acid

Mebeverine acid D5 is the definitive internal standard for developing and validating robust HPLC-MS/MS methods to quantify mebeverine acid, the key circulating metabolite of mebeverine, in human plasma or urine [1]. Its use enables the achievement of high accuracy (%RE within ±5%) and precision (%CV <7%) across a wide linear dynamic range (e.g., 5-1000 ng/mL), which is a prerequisite for methods intended to support regulatory submissions (e.g., ANDA, NDA) for generic or new mebeverine formulations [1].

Pharmacokinetic and Bioequivalence Studies

In clinical PK and BE studies comparing test and reference mebeverine formulations (e.g., 200 mg prolonged-release capsules), Mebeverine acid D5 is essential for accurately measuring plasma concentrations of the active metabolite mebeverine acid over time [1]. The high precision and accuracy afforded by this SIL-IS are critical for calculating reliable PK parameters (e.g., Cmax, AUC) and establishing bioequivalence within the mandated 80-125% confidence interval [1].

Therapeutic Drug Monitoring and Clinical Toxicology

Mebeverine acid serves as a valuable marker for oral exposure to mebeverine, and its accurate quantification is relevant for TDM or in cases of suspected overdose [2]. The use of Mebeverine acid D5 as an internal standard in clinical LC-MS/MS assays ensures the analytical rigor required for patient management, providing reliable concentration data that is free from matrix interference common in complex clinical samples [2].

In Vitro Metabolism and DDI Studies

In non-clinical research, Mebeverine acid D5 can be used as an internal standard to quantify the formation of mebeverine acid in in vitro metabolic systems (e.g., human liver microsomes, hepatocytes). This application supports the investigation of mebeverine's metabolic pathways, the identification of enzymes responsible for its hydrolysis, and the assessment of potential DDIs that could alter mebeverine exposure .

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